![molecular formula C15H13NO5 B1291049 3-{[(苄氧基)羰基]氨基}-5-羟基苯甲酸 CAS No. 900799-69-1](/img/structure/B1291049.png)

3-{[(苄氧基)羰基]氨基}-5-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

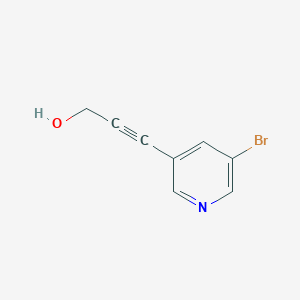

“3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H13NO5 . It is an important amino acid derivative that has gained substantial attention in scientific research and industry for its varied biological properties and potential implications in several fields.

Molecular Structure Analysis

The molecular structure of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” consists of a benzene ring substituted with a hydroxyl group, an amino group that is further substituted with a benzyloxy carbonyl group, and a carboxylic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” include a molecular weight of 287.267 Da, a mono-isotopic mass of 287.079376 Da , and a density of 1.3±0.1 g/cm3 . It has a boiling point of 498.9±45.0 °C at 760 mmHg, a vapour pressure of 0.0±1.3 mmHg at 25°C, and an enthalpy of vaporization of 80.8±3.0 kJ/mol . The compound has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 215.6±3.0 cm3 .

科学研究应用

Facile Amidation in Organic Synthesis

3-(Cbz-amino)-5-hydroxybenzoic Acid: is utilized in the synthesis of amides from N-Cbz-protected amines. This process involves the generation of isocyanate intermediates that react with Grignard reagents to produce amides. The method is highly effective for the synthesis of amides, offering a promising approach for facile amidation, which is crucial in the development of drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Amino Group Protection in Peptide Synthesis

The Cbz (Z) protection group derived from 3-(Cbz-amino)-5-hydroxybenzoic Acid is significant in peptide synthesis. It protects amino acids and reduces the degree of racemization during the synthesis process. The Cbz protection is advantageous due to its stability and the ability to be selectively removed by various mild methods .

Large-Scale Preparation of N-Cbz Protected Amino Acids

An improved method for the preparation of N-Cbz protected amino acids employs 3-(Cbz-amino)-5-hydroxybenzoic Acid . This method uses a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the appropriate pH, which is essential for the scalability of the process in industrial applications .

安全和危害

作用机制

Target of Action

It’s known that the compound is used in the synthesis of amides , which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amides are also frequently found in many natural products and biologically active compounds .

Mode of Action

The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of amides . The compound, as a Cbz-protected amine, is used in a variety of multi-step organic syntheses . The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids .

Pharmacokinetics

The compound, being a cbz-protected amine, is used in the synthesis of amides , which are important in various biological processes. The pharmacokinetics would depend on the specific amide being synthesized and its interaction with the biological system.

Result of Action

The result of the action of 3-(Cbz-amino)-5-hydroxybenzoic Acid is the efficient conversion of Cbz-protected amines to amides . This is significant as amides play a crucial role in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Action Environment

The action of 3-(Cbz-amino)-5-hydroxybenzoic Acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect the efficiency of amide synthesis . .

属性

IUPAC Name |

3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYTSQSLOJNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640484 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

CAS RN |

900799-69-1 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)